3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . They are also being used in the search for efficient antimicrobial candidates .
Mode of Action
Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some benzofuran derivatives have been shown to have anticancer activity against the human ovarian cancer cell line a2780 .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Biochemical Analysis
Biochemical Properties
. The nature of these interactions often depends on the specific structure and functional groups present in the benzofuran compound.
Cellular Effects
. For instance, some benzofuran derivatives have shown anticancer activity against the human ovarian cancer cell line A2780 .
Molecular Mechanism
The molecular mechanism of action of 3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide is not fully elucidated. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with benzofuran-2-carboxylic acid as the starting material.
8-Aminoquinoline Installation: The first step involves the installation of an 8-aminoquinoline directing group.
C–H Arylation: Palladium-catalyzed C–H arylation is then used to introduce the 4-(ethylsulfonyl)benzamido group at the C3 position of the benzofuran scaffold.
Transamidation: The final step involves a one-pot, two-step transamidation procedure to achieve the desired product.
This synthetic strategy is highly efficient and modular, allowing for the generation of structurally diverse benzofuran derivatives .
Chemical Reactions Analysis
3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic applications, including its use in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
3-(4-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as :
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Vilazodone: An antidepressant.
What sets this compound apart is its unique ethylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-ethylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-2-26(23,24)12-9-7-11(8-10-12)18(22)20-15-13-5-3-4-6-14(13)25-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPYGINTXWQDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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